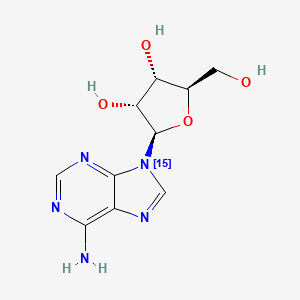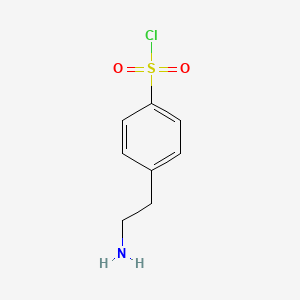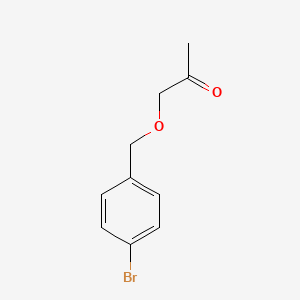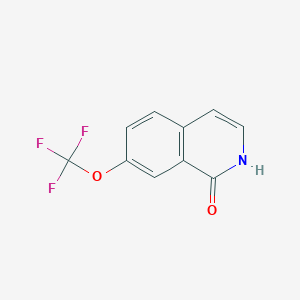
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound with significant importance in various scientific fields It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the coupling of a purine base with a sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecules. Common reagents used in the synthesis include phosphoramidites and various catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yields and purity of the final product. The process often includes purification steps such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to alter the purine base or the sugar moiety.
Substitution: Functional groups on the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylated derivative, while substitution reactions can produce a wide range of analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its ability to mimic natural nucleosides makes it valuable in the study of nucleic acid chemistry.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid interactions and the effects of nucleoside analogs on cellular processes. It can be incorporated into DNA or RNA to investigate how modifications affect genetic expression and stability.
Medicine
In medicine, this compound is explored for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA or RNA synthesis, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapies.
Vidarabine: An antiviral drug with a similar purine base.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol apart from these similar compounds is its specific configuration and the presence of the hydroxymethyl group. These features contribute to its unique biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i15+1 |
Clé InChI |
OIRDTQYFTABQOQ-YMQUXKSFSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)[15N](C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)





![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)

![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)

![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)
![8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960878.png)
